Hexadecyltrimethylammonium acetate

Description

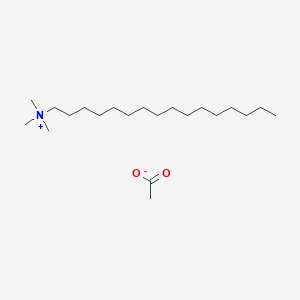

Structure

3D Structure of Parent

Properties

CAS No. |

51374-75-5 |

|---|---|

Molecular Formula |

C21H45NO2 |

Molecular Weight |

343.6 g/mol |

IUPAC Name |

hexadecyl(trimethyl)azanium;acetate |

InChI |

InChI=1S/C19H42N.C2H4O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-2(3)4/h5-19H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

BWCJYRAABYOMBE-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.CC(=O)[O-] |

Origin of Product |

United States |

Synthetic Approaches to Hexadecyltrimethylammonium Salts and Derivatives

Chemical Routes for Hexadecyltrimethylammonium Salts

The synthesis of hexadecyltrimethylammonium salts can be approached through various chemical strategies. The primary methods involve the quaternization of a tertiary amine or the modification of an existing quaternary ammonium (B1175870) salt to exchange the counterion.

Metathesis Reactions for Counterion Exchange in Hexadecyltrimethylammonium Systems

Metathesis, or double displacement, reactions are a common and effective strategy for preparing specific quaternary ammonium salts, like hexadecyltrimethylammonium acetate (B1210297), from more common halide precursors such as hexadecyltrimethylammonium bromide (CTAB) or chloride (CTAC). This process involves exchanging the original halide anion (Cl⁻ or Br⁻) with an acetate anion (CH₃COO⁻).

C₁₆H₃₃N(CH₃)₃⁺X⁻ + MOH → C₁₆H₃₃N(CH₃)₃⁺OH⁻ + MX(s)

C₁₆H₃₃N(CH₃)₃⁺OH⁻ + CH₃COOH → C₁₆H₃₃N(CH₃)₃⁺CH₃COO⁻ + H₂O

(Where X⁻ = Cl⁻ or Br⁻, and M⁺ = Na⁺ or K⁺)

An alternative metathesis approach involves the use of a silver salt, such as silver acetate. When an aqueous solution of hexadecyltrimethylammonium halide is mixed with a solution of silver acetate, the insoluble silver halide (AgCl or AgBr) precipitates out of the solution, leaving the hexadecyltrimethylammonium acetate in the aqueous phase. This method is driven by the low solubility of silver halides.

Preparative Considerations for Quaternary Ammonium Acetates

The preparation of quaternary ammonium acetates requires careful consideration of reaction conditions to ensure high yield and purity. The choice of solvent is critical; polar organic solvents are often employed in the hydroxide-based method. google.com For reactions involving silver salts, water is a typical solvent.

A key consideration is that the properties of the resulting salt can be highly dependent on the concentration of the acetate ion in the solution. acs.org Studies on aqueous this compound (C₁₆TAOAc) have shown that the degree of counterion binding to the micelles varies significantly with the acetate concentration in the aqueous phase. acs.org This can influence the compound's self-assembly behavior and critical micelle concentration (cmc). acs.org Therefore, controlling the stoichiometry and managing the concentration of reactants and buffers, such as sodium acetate or acetic acid, is essential during preparation and purification. acs.org Furthermore, since ammonium acetate can decompose in hot water, solutions should not be sterilized by autoclaving. aatbio.com

Advanced Purification and Characterization Techniques for Research Materials

Following synthesis, rigorous purification and characterization are necessary to validate the chemical structure and assess the purity of the this compound.

Spectroscopic Validation of Synthetic Products

A combination of spectroscopic techniques is used to confirm the identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the hexadecyl chain, including a triplet for the terminal methyl group (~0.9 ppm), a large multiplet for the methylene (B1212753) (-(CH₂)₁₄-) groups, and signals for the trimethylammonium headgroup protons (-N⁺(CH₃)₃) which typically appear as a singlet. acs.org The acetate counterion would produce a distinct singlet for its methyl protons (~1.9 ppm). chemicalbook.com The ¹³C NMR spectrum provides complementary information on the carbon skeleton. nih.govnp-mrd.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum for this compound would exhibit strong C-H stretching vibrations from the long alkyl chain. nih.gov The presence of the acetate counterion would be confirmed by a characteristic strong absorption band corresponding to the carboxylate (C=O) stretching vibration.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the cation. High-resolution mass spectrometry (HRMS) can determine the exact mass of the hexadecyltrimethylammonium cation (C₁₉H₄₂N⁺), which has a calculated exact mass of 284.3312 Da. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion Electrospray Ionization (ESI-MS) are ideal for analyzing these non-volatile, charged compounds. nih.gov

Table 1: Summary of Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Reference |

| ¹H NMR | Alkyl Chain (terminal -CH₃) | ~0.9 ppm | acs.org |

| Alkyl Chain (-(CH₂)₁₄-) | Multiplet ~1.2-1.6 ppm | acs.org | |

| N⁺-CH₂- | Multiplet ~3.3 ppm | acs.org | |

| N⁺-(CH₃)₃ | Singlet ~3.1 ppm | acs.org | |

| Acetate (-CH₃) | Singlet ~1.9 ppm | chemicalbook.com | |

| FTIR | C-H Stretching | ~2850-2960 cm⁻¹ | nih.gov |

| Carboxylate (C=O) | ~1550-1610 cm⁻¹ | N/A | |

| Mass Spec | Cation [M]⁺ | m/z 284.3312 |

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the analysis of quaternary ammonium compounds. thermofisher.com Reversed-phase columns, such as C8 or C18, are commonly used for separating these compounds based on their hydrophobicity. nih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as ammonium formate (B1220265) or ammonium acetate, to ensure good peak shape and resolution. nih.govrsc.org Detection can be achieved using a UV detector if the molecule contains a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For highly sensitive and selective analysis, LC-MS/MS is the method of choice. nih.govrsc.org This technique couples the separation power of HPLC with the detection specificity of tandem mass spectrometry. Using a mode like Multiple Reaction Monitoring (MRM), it is possible to quantify the target compound with high accuracy and precision, even in complex matrices. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): While less direct for non-volatile quaternary salts, GC-MS can be used after a derivatization step or by using high-temperature injection port conditions that induce a controlled thermal degradation (demethylation) of the quaternary amine into a volatile tertiary amine, which can then be analyzed. acs.orgacs.org

Table 2: Typical Chromatographic Conditions for Quaternary Ammonium Salt Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Detection Method | Reference |

| HPLC / LC-MS | Reversed-Phase (C8, C18) | Acetonitrile/Ammonium Formate Buffer | MS/MS, ELSD, UV | nih.govrsc.org |

| Mixed-Mode (Reversed-Phase/Cation-Exchange) | Acetonitrile/Ammonium Formate Buffer | MS/MS | nih.gov | |

| GC-MS | Capillary Column (e.g., DB-5ms) | Helium | Mass Spectrometry (after thermal degradation) | acs.orgacs.org |

Colloidal Chemistry and Self Assembly Phenomena of Hexadecyltrimethylammonium Acetate

Micellization Behavior of Hexadecyltrimethylammonium Acetate (B1210297) in Aqueous Media

The formation of micelles is a hallmark of surfactant behavior in solution. For hexadecyltrimethylammonium acetate, this process is governed by a delicate balance of forces, including hydrophobic interactions, electrostatic forces, and counterion binding, all of which are sensitive to the surrounding environmental conditions.

Determination and Dependence of Critical Micelle Concentration on Environmental Parameters

The critical micelle concentration (CMC) is a fundamental parameter that defines the threshold concentration above which surfactant monomers aggregate to form micelles. wikipedia.org The CMC of this compound is influenced by various environmental factors, including temperature, pressure, and the presence of electrolytes or other additives. wikipedia.org

In aqueous solutions, the CMC of cationic surfactants like those in the hexadecyltrimethylammonium family generally decreases as the length of the hydrophobic alkyl chain increases. nih.gov For instance, the CMC for hexadecyltrimethylammonium chloride (CTAC) is significantly lower than that of dodecyltrimethylammonium (B156365) chloride (DTAC). oup.com This trend is attributed to the increased hydrophobic driving force for micellization with a longer alkyl chain.

The presence of electrolytes in the solution also plays a crucial role. The addition of salts tends to lower the CMC of ionic surfactants. This is due to the screening of the electrostatic repulsion between the charged headgroups of the surfactant molecules, which facilitates their aggregation into micelles. nih.gov The nature of the counterion itself can also affect the CMC.

The table below illustrates the critical micelle concentrations for a series of alkyltrimethylammonium surfactants, highlighting the effect of the alkyl chain length.

| Surfactant | Critical Micelle Concentration (CMC) in water |

| Decyltrimethylammonium bromide | 0.065 mol/L |

| Dodecyltrimethylammonium bromide | 0.016 mol/L |

| Hexadecyltrimethylammonium bromide | 0.00092 mol/L |

This table presents CMC values for alkyltrimethylammonium bromides to illustrate the trend of decreasing CMC with increasing alkyl chain length. wikipedia.org The CMC of this compound would follow a similar trend.

Counterion Binding Parameters and Micelle Ionic Dissociation Dynamics

The degree to which counterions bind to the surface of a micelle is a critical factor influencing micellar stability and properties. This is quantified by the counterion binding parameter (β), which represents the fraction of counterions associated with the micelle. The remaining fraction (1-β) constitutes the degree of micelle ionic dissociation (α). acs.orgnih.gov

For this compound, the binding of the acetate counterion is a key determinant of its micellar behavior. Unlike surfactants with less hydrophilic counterions, the counterion binding parameter for this compound has been shown to vary significantly, ranging from approximately 0.4 to 0.7. acs.org This variation is dependent on the concentration of acetate ions in the aqueous phase. acs.org

Influence of Co-solvents on Micellar Thermodynamics and Formation

The addition of organic co-solvents to an aqueous surfactant solution can significantly alter the thermodynamics of micellization. Co-solvents can affect the solvency of the medium for both the hydrophobic and hydrophilic parts of the surfactant molecule, thereby influencing the CMC and other micellar parameters. core.ac.ukresearchgate.net

For cationic surfactants like hexadecyltrimethylammonium bromide (a close relative of the acetate salt), the addition of co-solvents such as propylene (B89431) glycol or acetonitrile (B52724) has been observed to increase the CMC. core.ac.ukresearchgate.net This effect is often attributed to the increased solubility of the surfactant monomers in the mixed solvent system, which shifts the equilibrium towards the monomeric state and makes micelle formation less favorable. core.ac.uk

The thermodynamic parameters of micellization, such as the standard free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization, can be determined from the temperature dependence of the CMC. core.ac.ukresearchgate.net Studies on similar cationic surfactants have shown that while micellization generally remains a spontaneous process (negative ΔG°m), the addition of co-solvents can make the process less exothermic or result in a less positive entropy change, indicating a change in the driving forces for micelle formation. researchgate.net The presence of a co-solvent can disrupt the structured water molecules around the hydrophobic tails of the surfactant, which is a key component of the hydrophobic effect driving micellization. researchgate.net

Supramolecular Assembly and Gelation Properties

Beyond the formation of simple spherical micelles, this compound can self-assemble into more complex supramolecular structures, such as lamellar phases and viscoelastic gels. These structures arise from specific interactions and packing arrangements of the surfactant molecules.

Mechanisms of Self-Assembled Lamellar Structures from Cationic Surfactants

Cationic surfactants, under certain conditions of concentration, temperature, and in the presence of specific additives, can form lamellar liquid crystalline phases. These structures consist of bilayers of surfactant molecules separated by layers of solvent. The formation of these lamellar structures is driven by a combination of hydrophobic interactions between the alkyl chains and electrostatic interactions between the headgroups and counterions.

The packing of the surfactant molecules into a bilayer arrangement is a key aspect of lamellar phase formation. The geometry of the surfactant molecule, including the size of the headgroup and the length and shape of the hydrophobic tail, plays a crucial role in determining the preferred curvature of the self-assembled structure. For lamellar phases, a packing parameter close to unity is favored, which corresponds to a cylindrical effective molecular shape.

Rheological Studies and Viscoelastic Properties of Self-Assembled Gels

The formation of extended, interconnected networks of self-assembled structures, such as wormlike micelles or lamellar phases, can lead to a dramatic increase in the viscosity of the solution, resulting in the formation of a viscoelastic gel. The rheological properties of these gels are of significant interest for various applications. nih.gov

Rheological studies, particularly oscillatory rheology, are employed to characterize the viscoelastic properties of these surfactant gels. nih.govnih.govarxiv.orgresearchgate.netresearchgate.net Key parameters obtained from these studies include the elastic or storage modulus (G') and the viscous or loss modulus (G''). The elastic modulus represents the ability of the material to store deformational energy, while the viscous modulus represents the dissipation of this energy as heat. nih.gov

In a typical viscoelastic gel, the elastic modulus is greater than the viscous modulus over a range of frequencies, indicating a predominantly solid-like behavior. The rheological behavior of these gels is sensitive to factors such as surfactant concentration, temperature, and the presence of salts or other additives, which can influence the length, flexibility, and entanglement of the self-assembled structures. nih.govarxiv.org

Pseudophase Models in Micellar Chemistry

The behavior of surfactants in solution, particularly their tendency to form micelles above a certain concentration known as the critical micelle concentration (CMC), is often described using pseudophase models. These models simplify the complex reality of a micellar system by treating the micelles as a separate phase from the bulk aqueous phase. dergipark.org.trresearchgate.net This approach allows for the application of thermodynamic and kinetic principles to understand and predict the effects of micelles on chemical reactions and equilibria. dergipark.org.tr

The pseudophase model posits that a micellar solution consists of two distinct regions: the aqueous pseudophase and the micellar pseudophase. dergipark.org.tr Reactants and other solutes can partition between these two phases. dergipark.org.tr This partitioning is a key factor in how micelles can influence reaction rates, often by concentrating reactants within the small volume of the micellar pseudophase, thus increasing the likelihood of their interaction. capes.gov.br

For ionic surfactants like this compound (CTA-OAc), the model is often extended to the pseudophase ion exchange model. This refinement accounts for the binding of counterions (in this case, acetate) to the charged surface of the micelle. capes.gov.br The degree of counterion binding is a crucial parameter, influencing the micelle's surface charge and its interactions with other charged species in the solution. acs.org

Research on this compound has shown that the degree of counterion binding (β) is not constant but varies with the concentration of acetate ions in the aqueous phase, ranging from approximately 0.4 to 0.7. acs.org This variability is a significant finding, as for many other ionic surfactants, β is often considered to be relatively constant. acs.org The plot of the logarithm of the amphiphile activity at the CMC versus the logarithm of the acetate ion activity is notably curved, which is indicative of these significant variations in β. acs.org

The pseudophase model has been successfully applied to quantitatively analyze the effects of hexadecyltrimethylammonium halides on the degradation rates of certain drugs. capes.gov.br By fitting experimental data to this model, it is possible to predict the combined effects of pH and surfactant concentration on reaction kinetics. capes.gov.br For instance, micelles of a related compound, hexadecyltrimethylammonium bromide (CTABr), were found to increase the rate of hydroxyl ion attack on the antibiotic cephaclor, primarily by concentrating the reactants in the micellar pseudophase. capes.gov.br

However, it is important to recognize the limitations of the pseudophase model. It is a simplification and in some cases, it fails to fully explain experimental observations. For example, some reactions are thought to occur not just within the two pseudophases, but also at the interface between the micelle and the bulk solution. dergipark.org.tr Despite these limitations, the pseudophase model remains a valuable and widely used framework for understanding the kinetic effects of micelles in a variety of chemical systems. dergipark.org.tr

Table 1: Critical Micelle Concentration (CMC) and Counterion Binding (β) of this compound (CTA-OAc) under Various Conditions

| System | Method | CMC (mM) | Counterion Binding (β) |

| CTA-OAc | Fluorescence of acridine | Varies with AcO⁻ concentration | 0.4 - 0.7 |

| CTA-OAc-NaOAc | Fluorescence of acridine | Varies with AcO⁻ concentration | - |

| CTA-OAc-AcOH | Fluorescence of acridine | Varies with AcO⁻ concentration | - |

| CTA-OAc-NaOAc-AcOH | Fluorescence of acridine | Varies with AcO⁻ concentration | - |

Data sourced from research on the aqueous solutions of this compound. acs.org

Applications As a Templating Agent in Advanced Material Synthesis

Directed Synthesis of Mesoporous Inorganic Materials

The use of hexadecyltrimethylammonium salts as templates is fundamental to the creation of mesoporous materials, which are characterized by a high surface area and uniform pore diameters, typically between 2 and 50 nanometers.

Hexadecyltrimethylammonium acetate (B1210297) is instrumental in the synthesis of well-known mesoporous silica (B1680970) nanoparticles (MSNs) such as Mobil Composition of Matter No. 41 (MCM-41) and Santa Barbara Amorphous No. 15 (SBA-15). nih.govresearchgate.net In this process, the cationic hexadecyltrimethylammonium head groups of the surfactant molecules organize into cylindrical or spherical micelles in an aqueous solution. Anionic silicate (B1173343) species, derived from a silica precursor like tetraethoxysilane (TEOS), are then attracted to the positively charged micelle surfaces through electrostatic interactions. As the silicate species hydrolyze and condense, a silica framework forms around the surfactant template. rsc.org This creates a highly ordered composite structure. researchgate.netrsc.org MCM-41, for instance, is known for its one-dimensional hexagonal array of uniform, unconnected mesopores. researchgate.net SBA-15, while also having a 2D hexagonal arrangement, features larger pores and thicker silica walls, often with micropores connecting the primary channels. researchgate.netresearchgate.net The final mesoporous structure is revealed after the removal of the organic template.

Beyond silica, surfactant-assisted methodologies are employed to synthesize complex metal oxide nanocomposites. A notable example is the fabrication of nano-composite copper oxide-chromium oxide (CuO-Cr2O3). researchgate.net In a novel approach, a closely related surfactant, hexadecyltrimethylammonium bromide (CTAB), is used to template a copper-chromium hydrotalcite precursor. researchgate.net The surfactant directs the formation of a mesostructure. The subsequent removal of the CTAB template through calcination facilitates the formation of the final CuO-Cr2O3 nano-composite, which exhibits a high surface area and uniform pore size. researchgate.net For instance, this method has yielded CuO-Cr2O3 nanocomposites with a high surface area of 170.5 m²/g and a narrow pore size distribution around 2.7 nm. researchgate.net This templating strategy allows for the creation of highly crystalline and catalytically active metal oxide materials. researchgate.net

Role of Hexadecyltrimethylammonium Acetate in Nanoparticle Morphology Control

The precise control over the final material's structure is a key advantage of using this compound as a template. This control is exerted through the templating mechanism itself and is highly dependent on the synthesis conditions.

The formation of ordered mesoporous materials is often described by a liquid-crystal templating (LCT) mechanism. researchgate.net In the "true liquid crystal templating" (TLCT) process, the synthesis begins with a pre-formed lyotropic liquid crystal (LLC) phase of the surfactant. researchgate.net However, a crucial finding is that an intermediary liquid crystal phase often appears during the synthesis, even if the initial mixture is isotropic. This intermediate phase is key to the successful formation of a well-ordered final material. The surfactant aggregates (micelles) organize into a specific liquid crystalline arrangement (e.g., hexagonal, cubic), and the inorganic precursors polymerize in the interstitial spaces, effectively creating a negative replica of the template structure. researchgate.net

The characteristics of the final templated material are highly sensitive to the concentration of the surfactant and the intermolecular interactions within the system.

Surfactant Concentration: The concentration of this compound relative to its critical micelle concentration (CMC) is a determining factor. Below the CMC, the surfactant exists primarily as individual monomers. Above the CMC, they self-assemble into micelles, which are essential for templating. Research using the related surfactant CTAB has shown that increasing the surfactant concentration can lead to changes in the morphology of the aggregates, for example, from spherical to rod-like micelles, which in turn influences the pore structure of the final material.

Intermolecular Interactions: The electrostatic interactions between the cationic head of the hexadecyltrimethylammonium ion, the acetate counterion, and the anionic inorganic precursors (like silicate oligomers) are fundamental. The nature of the counterion can influence the packing of surfactant molecules and their interaction with the inorganic species, thereby affecting the structure of the adsorbed surfactant layer and the resulting material.

The table below summarizes the effect of surfactant concentration on the properties of templated materials.

| Parameter | Effect of Increasing Surfactant Concentration | Research Finding |

| Micelle Structure | Transition from spherical to worm-like or rod-like micelles. | At concentrations above the CMC, the structure of the adsorbed surfactant layer on silica can change from aggregates with circular projections to wormlike micelles. |

| Surface Area | Can increase up to a point, then may plateau or decrease. | A CTAB-templated CuO-Cr2O3 nanocomposite achieved a high surface area of 170.5 m²/g. researchgate.net |

| Pore Size | Can be tailored by adjusting concentration and synthesis conditions. | The pore size of the CuO-Cr2O3 nanocomposite was found to be 2.7 nm. researchgate.net |

Template Removal Techniques and Structural Integrity of Templated Materials

A critical final step in the synthesis of mesoporous materials is the removal of the organic surfactant template to liberate the pore structure. The choice of removal technique significantly impacts the structural integrity and surface chemistry of the final material.

Calcination: This is the most common method, involving heating the material to high temperatures (e.g., 550 °C) in the presence of air or oxygen to burn off the template. While effective, this high-heat treatment can cause a significant reduction in the number of surface silanol (B1196071) (Si-OH) groups, which are often essential for subsequent functionalization of the material. It can also lead to some shrinkage and loss of structural order.

Solvent Extraction: This is a milder alternative where the surfactant is removed by washing with a solvent, often an acidified alcohol like ethanol (B145695) or isopropanol (B130326), sometimes under reflux. rsc.org This method is better at preserving the surface silanol groups and maintaining the structural integrity of the material. rsc.org For example, template removal by reflux with isopropanol/H+ was shown to eliminate approximately 90% of the CTAB template while preserving the mechanical and thermal properties of the silica nanoparticles. rsc.org

The following table provides a comparison of common template removal techniques.

| Removal Technique | Description | Advantages | Disadvantages |

| Calcination | High-temperature ( > 500°C) thermal decomposition of the template in air. | High efficiency, simple operation. | Reduces surface silanol groups, can cause structural shrinkage. |

| Solvent Extraction | Washing with a solvent (e.g., acidified ethanol) to dissolve and remove the template. rsc.org | Preserves surface chemistry (silanol groups), maintains structural integrity. rsc.org | Can be less efficient, requires solvent handling and disposal. |

| Ozone Treatment | Utilizes ozone to oxidatively cleave the organic template at lower temperatures. | Low-temperature process, preserves some surface groups. | Requires specialized equipment for ozone generation. |

| Supercritical Fluid Extraction | Uses a supercritical fluid (e.g., CO2 with a co-solvent) to extract the template. | Nondestructive, preserves material structure. | High pressure and temperature requirements, costly equipment. |

Supercritical Fluid Extraction Methods for Organic Template Removal

Supercritical fluid extraction (SFE) presents a compelling alternative to conventional solvent extraction and high-temperature calcination for the removal of organic templates like this compound from the pores of newly synthesized mesoporous materials. This technique utilizes a fluid, most commonly carbon dioxide (CO2), heated and pressurized beyond its critical point, where it exhibits properties of both a liquid and a gas. This supercritical state allows for efficient penetration into the mesoporous structure and dissolution of the template molecules.

The efficacy of SFE for removing cationic surfactant templates is significantly influenced by several operational parameters. Research has shown that the use of a co-solvent, or modifier, is often crucial for achieving high extraction efficiency. Methanol (B129727) is a frequently employed modifier due to its ability to increase the polarity of the supercritical CO2, thereby enhancing the solubility of the cationic surfactant.

Key parameters that govern the supercritical fluid extraction process include pressure, temperature, the flow rate of the supercritical fluid and the modifier, and the duration of the extraction. Optimized conditions are essential to ensure complete template removal without compromising the structural integrity of the mesoporous material. For instance, studies on similar cationic surfactants have demonstrated that a significant percentage of the template can be successfully extracted, often exceeding 90%, under optimized conditions.

The primary advantage of SFE lies in its ability to preserve the surface chemistry of the mesoporous material. Unlike high-temperature calcination, which can lead to the dehydroxylation of the silica surface and a reduction in the number of silanol groups, SFE is a much milder process. This preservation of surface silanol groups is critical for subsequent functionalization of the material for various applications, such as catalysis, adsorption, and drug delivery. Furthermore, the extracted template can potentially be recovered and reused, adding to the economic and environmental benefits of this method.

| Parameter | Typical Range for Cationic Surfactant Removal | Purpose |

| Supercritical Fluid | Carbon Dioxide (CO2) | Main solvent due to its mild critical point, non-toxicity, and non-flammability. |

| Modifier | Methanol | Increases the polarity of the supercritical fluid to enhance the solubility of the cationic surfactant template. |

| Pressure | 80 - 150 bar | Affects the density and solvating power of the supercritical fluid. |

| Temperature | 60 - 100 °C | Influences the vapor pressure of the solute and the diffusivity of the supercritical fluid. |

| Extraction Time | 2 - 6 hours | Duration required for complete diffusion and extraction of the template from the mesopores. |

Thermal Treatment and Structural Stability of Mesoporous Frameworks

Thermal treatment, specifically calcination, is a widely used and effective method for the complete removal of organic templates such as this compound from mesoporous materials. This process involves heating the as-synthesized material to high temperatures, typically in the range of 500-600 °C, in the presence of air or an inert atmosphere. The high temperatures lead to the oxidative decomposition and volatilization of the organic template, leaving behind a porous inorganic framework.

The primary advantage of thermal treatment is its ability to ensure the complete removal of the organic template, resulting in a clean and open porous network. However, this method is not without its drawbacks, the most significant of which is its potential to negatively impact the structural stability of the mesoporous framework. The high temperatures can induce significant structural changes, including:

Framework Shrinkage: The removal of the organic template and the condensation of remaining silanol groups can lead to a contraction of the unit cell of the mesoporous structure, resulting in a decrease in pore size and volume.

Surface Dehydroxylation: Calcination leads to the condensation of surface silanol groups (Si-OH) to form siloxane bridges (Si-O-Si). This reduction in the number of hydrophilic silanol groups can alter the surface properties of the material, making it more hydrophobic and potentially less suitable for applications that require a high density of surface functional groups.

The structural stability of the mesoporous material during thermal treatment is influenced by several factors, including the thickness of the pore walls, the degree of silica condensation during synthesis, and the heating rate and final temperature of the calcination process. Materials with thicker and more robust pore walls generally exhibit greater thermal stability.

Despite these potential drawbacks, thermal treatment remains a prevalent method for template removal due to its simplicity and effectiveness. Careful control of the calcination conditions, such as employing a slow heating rate and an optimized final temperature, can help to mitigate some of the negative effects on the structural stability of the mesoporous framework. The choice between supercritical fluid extraction and thermal treatment ultimately depends on the specific requirements of the final application, balancing the need for a pristine, functionalized surface with the assurance of complete template removal.

| Property | Effect of Thermal Treatment (Calcination) |

| Template Removal Efficiency | High, typically complete removal. |

| Pore Size | Can decrease due to framework shrinkage. |

| Pore Volume | Generally decreases. |

| Surface Area | Can decrease due to pore collapse and sintering. |

| Structural Order | May decrease, leading to a less defined porous structure. |

| Surface Chemistry | Significant reduction in silanol groups, leading to a more hydrophobic surface. |

Intercalation Chemistry in Layered Materials and Organoclays

Hexadecyltrimethylammonium Cointercalation into Smectite Clays (B1170129)

The introduction of hexadecyltrimethylammonium (HDTMA) cations, often accompanied by co-intercalating ions like acetate (B1210297), into the layered structure of smectite clays significantly alters the clays' physicochemical properties. This process is of great interest for creating advanced materials for environmental and industrial uses.

Molecular dynamics simulations provide a microscopic view of the arrangement and movement of ions within the layers of smectite clays after intercalation with hexadecyltrimethylammonium (HDTMA) and acetate. geoscienceworld.org These simulations have been performed on three model smectites with different layer-charge characteristics, leading to monolayer, bilayer, and paraffin-like arrangements of the HDTMA aliphatic chains. geoscienceworld.orgminsocam.org

In organoclays without the presence of acetate, the trimethylammonium headgroups of the HDTMA cations are firmly anchored above the center of the surface's six-member oxygen rings due to strong electrostatic attractions with the surface oxygen atoms. minsocam.orggeoscienceworld.org The alkyl chains, in contrast, exhibit slightly more mobility. minsocam.org

The introduction of acetate ions alongside HDTMA does not significantly affect the distribution or mobility of the HDTMA headgroups. geoscienceworld.orggeoscienceworld.org This is because the electrostatic forces between the headgroups and the clay sheets are overwhelmingly strong. geoscienceworld.orggeoscienceworld.org The acetate ions are effectively immobilized through ion pairing with the HDTMA headgroups. geoscienceworld.orggeoscienceworld.org These simulation studies offer a molecular-level understanding of how co-intercalation influences the properties of organoclays. geoscienceworld.orggeoscienceworld.org

The co-intercalation of acetate ions with hexadecyltrimethylammonium (HDTMA) into smectite clays has a pronounced effect on the basal spacing, which is the distance between the layers of the clay. Experimental observations and molecular dynamics simulations have consistently shown that the presence of acetate significantly increases the basal spacing of organoclays compared to those intercalated with only HDTMA. geoscienceworld.orggeoscienceworld.orgresearchgate.net For instance, in one model, the co-intercalation led to a basal spacing that suggested a bilayer arrangement of the alkyl chains, similar to a clay with a higher initial HDTMA loading. researchgate.net

This expansion of the interlayer space is a critical factor influencing the sorption properties of the resulting organoclay. The increased basal spacing can create a more favorable environment for the sorption of organic compounds. Research has shown that there can be competition for sorption between different organic molecules, such as between BTX compounds (benzene, toluene, and xylene) and acetic acid. nih.gov The sorption of BTX compounds was observed to decrease with an increase in the initial concentration of acetic acid. nih.gov Conversely, the sorption of acetic acid itself is influenced by factors like pH, temperature, and salinity, with sorption decreasing as these parameters increase. nih.gov The ability to tailor the basal spacing through co-intercalation is therefore a key strategy in designing organoclays for specific sorption applications. nih.gov

Table 1: Basal Spacing of HDTMA-Intercalated Smectites With and Without Acetate Cointercalation

| Clay Model | Intercalation Type | Basal Spacing (Å) |

| Model 1 | Pure HDTMA | ~14.5 |

| Model 1 | HDTMA + Acetate | ~18.0 |

| Model 2 | Pure HDTMA | ~18.5 |

| Model 2 | HDTMA + Acetate | ~21.0 |

| Model 3 | Pure HDTMA | ~22.0 |

| Model 3 | HDTMA + Acetate | ~24.0 |

Note: The values presented are approximate and based on findings from molecular dynamics simulations. Actual values can vary depending on the specific smectite and experimental conditions.

Counteranion Influence on Intercalation Properties of Montmorillonites

The type of counteranion accompanying the hexadecyltrimethylammonium (HDTMA) cation has a significant impact on the intercalation process and the final properties of the resulting organo-montmorillonite. While bromide is a commonly used counteranion, studies have also explored the effects of chloride, hydroxide (B78521), and acetate. researchgate.net The nature of the anion can affect the critical micelle concentration (cmc) of the surfactant solution, which in turn influences the intercalation process. researchgate.net For example, C16TMA chloride has a higher cmc than C16TMA bromide due to the smaller size of the chloride ion. researchgate.net

Research has shown that the uptake of HDTMA cations by montmorillonite (B579905) can vary depending on the salt solution used. researchgate.net For instance, an organoclay prepared with C16TMA bromide exhibited a higher uptake of the cation compared to those prepared with C16TMA chloride or hydroxide solutions. researchgate.net The counteranion also plays a role in the resulting basal spacing of the organoclay. researchgate.net Acid activation of montmorillonite prior to intercalation can further alter the process, leading to different surfactant arrangements and thermal stabilities. nih.gov The choice of counteranion is therefore a crucial parameter that must be considered when designing organoclays for specific applications. researchgate.net

Adsorption Mechanisms on Charged Mineral Surfaces

The adsorption of cationic surfactants like hexadecyltrimethylammonium acetate onto charged mineral surfaces is a complex process governed by a combination of forces. Understanding these mechanisms is essential for controlling the modification of mineral surfaces and the subsequent performance of the resulting materials in various applications.

The initial adsorption of cationic surfactants, such as hexadecyltrimethylammonium (HDTMA), onto negatively charged mineral surfaces like silica (B1680970) and clays is primarily driven by electrostatic attraction. acs.org This leads to a cation exchange process where the positively charged surfactant headgroups displace the inorganic cations originally present on the mineral surface. uu.nlacs.org

The desorption of hexadecyltrimethylammonium (HDTMA) from surfactant-modified mineral surfaces is a critical factor in determining the long-term stability and effectiveness of these materials. Desorption studies have shown that the process can often be described by a biphasic or multi-phasic first-order kinetic model. researchgate.net This suggests that there are at least two distinct pools of sorbed surfactant with different binding strengths. researchgate.net

The initial, faster desorption phase is often attributed to the removal of surfactant molecules from the outer layer of the sorbed bilayer, which are held primarily by hydrophobic interactions. researchgate.net The subsequent, slower desorption phase is thought to correspond to the removal of surfactant molecules that are directly bound to the mineral surface through stronger electrostatic interactions. researchgate.net The rate of desorption can be influenced by factors such as the flow rate of the eluting solution and the initial surfactant loading on the mineral. researchgate.net For instance, a significant portion of HDTMA has been observed to remain sorbed even after extensive washing, indicating a strong binding to the mineral surface. researchgate.net Understanding the kinetics of desorption is crucial for predicting the longevity and potential environmental impact of organoclays used in applications like groundwater remediation.

Catalysis and Reaction Kinetics in Micellar Media

Micellar Catalysis of Organic Reactions

The catalytic effect of cationic micelles is most pronounced in reactions where the transition state is stabilized by the micellar environment. This typically involves the incorporation of a nonpolar substrate into the micellar core or palisade layer, where it can interact with a nucleophile that is attracted to the positively charged micellar surface. This localization of reactants within the micellar pseudophase dramatically increases their effective concentrations, leading to significant acceleration of the reaction rate.

The hydrolysis of esters is a classic example of a reaction significantly catalyzed by cationic micelles. The mechanism generally involves the attack of a nucleophile, such as a hydroxide (B78521) ion, on the carbonyl carbon of the ester, forming a negatively charged tetrahedral intermediate. The positively charged surface of a cationic micelle stabilizes this anionic intermediate, thereby lowering the activation energy and accelerating the reaction.

Phosphate (B84403) Triesters: The hydrolysis of phosphate triesters, including organophosphorus pesticides like paraoxon (B1678428), is strongly accelerated by cationic micelles. acs.org For instance, the hydrolysis of 4-nitrophenyl diphenyl phosphate, 4-nitrophenyl di-4-tolyl phosphate, and diethyl 4-nitrophenyl phosphate (paraoxon) is significantly catalyzed in solutions of a functionalized hexadecyltrimethylammonium surfactant. acs.org The catalytic efficiency is so high that the half-life for the persistent insecticide paraoxon can be as low as 2 minutes in a 10⁻² M surfactant solution. acs.org This catalysis is attributed to the stabilization of the anionic transition state formed during the nucleophilic attack on the phosphorus atom. acs.orgrsc.org The reaction often proceeds via a concerted mechanism where a coordinated hydroxyl group attacks the phosphorus atom. rsc.org Micellar systems can stabilize the tetrahedral intermediate formed during the hydrolysis of compounds like p-nitrophenyl diphenyl phosphate. researchwithrutgers.com

Alpha-Naphthyl Acetate (B1210297): Cationic micellar solutions have been found to accelerate the hydrolysis of alpha-naphthyl acetate. nih.gov The reaction, often facilitated by a nucleophile like o-iodosobenzoic acid, shows enhanced rates in the presence of surfactants such as hexadecyltrimethylammonium bromide (CTAB), a close structural analog of CTAOAc. nih.gov The micelle incorporates the ester, facilitating the attack by the nucleophile which is concentrated at the micellar surface.

The kinetics of reactions in micellar systems are often analyzed using a pseudophase model, which treats the micelles and the bulk aqueous solution as distinct phases. For many reactions, including ester hydrolysis, the kinetics follow a pseudo-first-order model, especially when one reactant (like the nucleophile) is in large excess or its concentration is held constant by a buffer. nih.gov

The observed pseudo-first-order rate constant (k_obs) for a reaction in a micellar solution typically shows a characteristic dependence on the surfactant concentration. As the surfactant concentration increases above its critical micelle concentration (CMC), k_obs rises sharply as more substrate is incorporated into the catalytically favorable micellar pseudophase. cdnsciencepub.com The rate constant eventually reaches a maximum and may then decrease at very high surfactant concentrations. This saturation behavior is consistent with the substrate becoming fully bound to the micelles. cdnsciencepub.comcdnsciencepub.com By analyzing the relationship between the observed rate constant and the surfactant concentration, key parameters such as the micellar rate constant and the binding constant of the substrate to the micelle can be determined. nih.gov This type of kinetic analysis has been successfully applied to the hydrolysis of esters like alpha-naphthyl acetate and p-nitrophenyl alkanoates in cationic micellar systems. nih.govcdnsciencepub.com

Table 1: Kinetic Parameters for the Hydrolysis of p-Nitrophenyl Alkanoates in CTAB Micelles This table is generated based on findings for Cetyltrimethylammonium Bromide (CTAB), a closely related cationic surfactant, to illustrate typical trends.

| Ester (Acyl Chain Length, N) | Substrate Binding Strength (pKs) | Transition State Binding Strength (pKTs) | Catalytic Ratio (k_m / k_w) |

|---|---|---|---|

| Acetate (2) | - | - | ~5-10 |

| Butyrate (4) | Increases | Increases | ~5-10 |

| Hexanoate (6) | Increases | Increases | ~5-10 |

| Octanoate (8) | Increases | Increases | ~5-10 |

Substrate Binding and Micellar Pseudophase Effects

The catalytic power of micelles is intrinsically linked to their ability to bind substrates and create a distinct reaction environment, known as the micellar pseudophase. The properties of this pseudophase, including its polarity, viscosity, and electrostatic potential, are different from the bulk solution and play a crucial role in catalysis.

The concentration of the surfactant has a direct and significant impact on the reaction rate. For bimolecular reactions catalyzed by micelles, the rate constant typically increases with surfactant concentration above the CMC, reaches a maximum, and then decreases. ias.ac.in This profile is explained by the concentration of both reactants in the micellar pseudophase. As more micelles are formed, more substrate is incorporated, leading to an initial rate increase. However, at very high micelle concentrations, the reactants can be distributed among a larger number of micelles, leading to a dilution effect within the pseudophase and a subsequent decrease in the observed rate. ias.ac.in

The ionic strength of the bulk solution also plays a critical role, particularly for reactions involving ionic species in ionic micelles. An increase in the concentration of counterions (e.g., from adding a salt) can affect reaction rates in several ways. nih.govcapes.gov.br It can reduce the electrostatic repulsion between the ionic head groups of the surfactant molecules, which may lead to an increase in the micelle's aggregation number and a change in its shape. nih.gov Furthermore, added counterions can compete with ionic reactants for sites on the micelle's surface, potentially displacing the reactant and leading to a decrease in the reaction rate. nih.govcapes.gov.br This sensitivity to salt concentration is a hallmark of reactions occurring at the micelle-water interface. nih.govcapes.gov.br The addition of salt generally leads to micellar growth, but this can be offset by an increase in micellar flexibility due to electrostatic screening effects. nih.gov

The micellar pseudophase is highly effective at enhancing both intermolecular and intramolecular reactions.

Intermolecular Catalysis: The primary mode of intermolecular catalysis by micelles is the concentration of reactants. By bringing a hydrophobic substrate and a hydrophilic or charged nucleophile into close proximity at the micelle's surface, the surfactant system dramatically increases the probability of a reactive encounter. nih.govcapes.gov.br For the hydrolysis of esters by hydroxide ions, the cationic micelle binds the nonpolar ester while simultaneously attracting and concentrating the negatively charged hydroxide ions near the surface, resulting in a significant rate acceleration that is largely due to this concentration effect. nih.govcapes.gov.br

Intramolecular Catalysis: Micelles can also enhance intramolecular reactions by forcing a substrate molecule to adopt a specific conformation within the micellar environment. This conformational constraint can bring the reactive functional groups of a single molecule closer together, facilitating an intramolecular reaction. For example, the intramolecular degradation of the antibiotic cephaclor was found to be catalyzed 25-fold by hexadecyltrimethylammonium micelles. nih.govcapes.gov.br This enhancement is attributed to the micelle inducing a conformation that is favorable for the intramolecular nucleophilic attack. This demonstrates that the influence of the micellar pseudophase extends beyond simple concentration effects to include the stabilization of specific molecular geometries.

Surface and Interface Science Applications

Modification of Polymer Matrices and Nanocomposites

The performance of polymer nanocomposites is highly dependent on the effective dispersion of nanofillers within the polymer matrix and the quality of the interface between the two components. Hexadecyltrimethylammonium acetate (B1210297) can be employed as a surface modification agent to address challenges associated with the inherent incompatibility between hydrophilic nanofillers and hydrophobic polymer matrices.

Enhancing Interfacial Compatibility and Dispersion of Nanofillers with Surfactants

The primary challenge in the fabrication of high-performance polymer nanocomposites is the tendency of nanofillers, such as nanoclays and nanocellulose, to agglomerate due to their high surface energy and hydrophilic nature. This agglomeration leads to poor stress transfer and a deterioration of mechanical properties. Cationic surfactants like hexadecyltrimethylammonium acetate can mitigate this issue by adsorbing onto the surface of the nanofillers. The hydrophobic hexadecyl tail of the surfactant then extends into the polymer matrix, effectively creating a bridge between the filler and the matrix. This surface modification reduces the surface energy of the nanofillers, promoting their deagglomeration and uniform dispersion throughout the polymer.

While direct studies on this compound are limited, the use of its halide analogues, hexadecyltrimethylammonium bromide (HTAB) and chloride (CTAC), provides strong evidence of its potential. For instance, CTAC has been successfully used to modify nanofibrillated cellulose (B213188), increasing its hydrophobicity and enabling stable dispersion in a hydrophobic polymer matrix like polylactic acid (PLA) researchgate.net. The mechanism involves an ion exchange process where the cationic headgroup of the surfactant replaces the native cations on the nanofiller surface. This creates a hydrophobic layer that is more compatible with the nonpolar polymer matrix, leading to improved dispersion and interfacial adhesion. The use of an acetate counter-ion, as in this compound, may offer advantages in specific polymer systems where the acetate group could have favorable interactions.

Impact on Thermo-mechanical Properties of Polymeric Biocomposites

The improved dispersion and interfacial adhesion resulting from the use of surfactants like this compound can have a significant positive impact on the thermo-mechanical properties of polymeric biocomposites. Enhanced interfacial bonding allows for more efficient stress transfer from the polymer matrix to the reinforcing nanofillers, leading to improvements in properties such as tensile strength, modulus, and toughness.

Electrospun Nanofiber Functionalization

Electrospinning is a versatile technique for producing nanofibers with high surface area-to-volume ratios, making them suitable for a wide range of applications. The properties of these nanofibers can be tailored by incorporating additives like surfactants into the electrospinning solution.

Cellulose Acetate Nanofiber Modification with Cationic Surfactants

Cellulose acetate, a derivative of the natural polymer cellulose, is a common material for producing electrospun nanofibers due to its biocompatibility and ease of processing. However, the properties of pure cellulose acetate nanofibers can be further enhanced through modification with cationic surfactants. The addition of a cationic surfactant like this compound to the cellulose acetate solution before electrospinning can lead to nanofibers with improved characteristics.

Studies on the modification of cellulose acetate nanofibers with the cationic surfactant cetylpyridinium (B1207926) bromide (CPB) have demonstrated that the surfactant can be successfully incorporated into the fiber structure, leading to better thermal and mechanical resistance without compromising biodegradability researchgate.netresearchgate.net. The cationic nature of the surfactant can also impart new functionalities to the nanofibers, such as antimicrobial properties. The long alkyl chain of this compound would likely align within the cellulose acetate matrix, while the charged headgroup could be exposed on the fiber surface, altering its surface properties.

Effects on Fiber Morphology and Mechanical Resistance

The addition of cationic surfactants to the electrospinning solution has a pronounced effect on the morphology and mechanical properties of the resulting nanofibers. Surfactants can influence the solution's conductivity and surface tension, which are critical parameters in the electrospinning process. An increase in the net charge density of the polymer jet due to the presence of the cationic surfactant can lead to a greater stretching of the jet, resulting in finer and more uniform nanofibers with fewer defects like beads epa.govscispace.com.

Research using hexadecyltrimethylammonium bromide (HTAB) has shown that it is highly effective in preventing the formation of beaded structures and promoting the uniformity of electrospun nanofibers epa.gov. The addition of HTAB to a polyetherimide (PEI) solution resulted in beadless fibers with higher air permeability and improved thermal and mechanical strength mdpi.comresearchgate.net. It is expected that this compound would have a similar effect on cellulose acetate nanofibers. The improved fiber uniformity and reduced defects would translate to enhanced mechanical resistance. For instance, studies on surfactant-modified cellulose acetate nanofibers have reported an increase in tensile strength researchgate.net.

The table below summarizes the expected effects of this compound on the properties of electrospun cellulose acetate nanofibers, based on findings from similar cationic surfactants.

| Property | Expected Effect of this compound | Rationale |

| Fiber Diameter | Decrease | Increased charge density of the electrospinning jet leads to greater stretching. |

| Fiber Uniformity | Increase | Prevention of bead formation and more stable jet eruption. |

| Mechanical Strength | Increase | Reduced fiber defects and improved internal structure. |

| Thermal Stability | Increase | Enhanced molecular alignment and interaction within the fiber. |

Interactions in Biological Systems Non Clinical Focus

Interaction with Macromolecules in Aqueous Solution

In aqueous environments, hexadecyltrimethylammonium acetate (B1210297) readily interacts with macromolecules, leading to the formation of complex assemblies. These interactions are driven by a combination of electrostatic and hydrophobic forces and can substantially modify the properties of both the surfactant and the biological polymer.

Collagen Micelle Formation and Surfactant Interactions

The interaction between cationic surfactants like hexadecyltrimethylammonium acetate and the protein collagen has been studied to understand protein-surfactant complexation. Research involving the closely related compound cetyltrimethylammonium bromide (CTAB) in an acetate buffer shows that the surfactant's binding to collagen is a cooperative process. researchgate.net The initial interaction is electrostatic, occurring between the surfactant's cationic headgroup and negatively charged residues on the collagen molecule. researchgate.net As surfactant concentration rises, hydrophobic forces between the alkyl tails of adjacent surfactant molecules become the primary driver, leading to the formation of surfactant aggregates, or micelles, along the collagen chain. researchgate.net

This interaction hinders the natural propensity of collagen to form its own micelles in an acetate buffer. researchgate.net The stability of the collagen structure is found to be greater in the presence of anionic surfactants compared to cationic surfactants like CTAB. researchgate.net Thermodynamic analysis suggests that the interaction with CTAB is less favorable for collagen stability than interactions with anionic or non-ionic surfactants. researchgate.net

Polymer-Micelle Interactions (e.g., Hydroxypropylmethyl Cellulose)

The interaction between this compound and neutral polymers like hydroxypropylmethyl cellulose (B213188) (HPMC) is of interest for controlling the properties of various formulations. Studies on the analogous surfactant CTAB show a distinct interaction with HPMC in aqueous solutions. acs.org This interaction begins at a specific surfactant concentration known as the critical aggregation concentration (cac), which is the point where surfactant molecules start to bind to the HPMC polymer chains. researchgate.netacs.org This occurs before the surfactant reaches its own critical micelle concentration (cmc), the point at which it would form micelles independently in solution. acs.org

As more surfactant is added, the polymer chains become saturated with surfactant aggregates. acs.org The interaction is thought to be an ion-dipole type, occurring between the positively charged surfactant headgroup and the oxygen atoms in the HPMC structure. researchgate.net This association leads to a noticeable increase in the viscosity of the solution. acs.org The binding feasibility is confirmed by thermodynamic data, which show a spontaneous transfer of surfactant molecules to the polymer environment. researchgate.netacs.org

Table 1: Key Concentration Points in HPMC-Surfactant Interactions

| Parameter | Description |

|---|---|

| Critical Aggregation Concentration (cac) | The surfactant concentration where binding to the HPMC polymer chain begins. |

| Critical Micelle Concentration (cmc) | The surfactant concentration where micelles form freely in solution, which occurs after the polymer is saturated. |

Applications in Biotechnological Research Methodologies

The specific interactions of this compound with biological molecules make it a useful tool in laboratory settings for the isolation and stabilization of biomaterials.

Use in Nucleic Acid Extraction Buffers and Precipitation (General Principles)

Cationic surfactants, most notably cetyltrimethylammonium bromide (CTAB), are fundamental components of widely used nucleic acid extraction buffers, especially for isolating DNA from plant tissues. mendeley.com The underlying principle of this method is the ability of the cationic surfactant to selectively precipitate nucleic acids while leaving contaminants like polysaccharides in solution. mdpi.com The process begins with cell lysis in a buffer containing the surfactant. nih.gov In a low ionic strength (low salt) solution, the positively charged headgroup of the surfactant binds to the negatively charged phosphate (B84403) backbone of the nucleic acids, causing the nucleic acid-surfactant complex to precipitate. mdpi.com

This precipitate can be collected, and the nucleic acids can then be resolubilized in a high ionic strength (high salt) buffer, which disrupts the electrostatic interaction and leaves behind acid polysaccharides. mdpi.com Subsequent precipitation of the nucleic acids is typically achieved using ethanol (B145695) or isopropanol (B130326) in the presence of a salt, such as sodium acetate or ammonium (B1175870) acetate. researchgate.netresearchgate.net The salt provides the necessary cations to neutralize the charge on the DNA backbone, allowing it to precipitate out of the alcohol solution. thaiscience.info This method is effective for removing polysaccharides and polyphenols, which can inhibit downstream applications like PCR. mendeley.com

Stabilization of Biological Nanoparticles (e.g., Selenium Nanoparticles)

Hexadecyltrimethylammonium salts are employed as stabilizing agents in the chemical synthesis of biological nanoparticles, such as selenium nanoparticles (SeNPs). acs.orgacs.org During the synthesis process, the cationic surfactant molecules adsorb onto the surface of the newly formed nanoparticles. acs.org The hydrophobic tails of the surfactant are oriented towards the nanoparticle, while the positively charged trimethylammonium headgroups are exposed to the aqueous solution.

This creates a layer of positive charge on the nanoparticle surface, which is quantified by the zeta potential. acs.org This surface charge induces strong electrostatic repulsion between individual nanoparticles, which prevents them from aggregating or clumping together. acs.orgacs.org This stabilization is crucial for producing a monodisperse suspension of nanoparticles with a consistent size and for maintaining their stability in aqueous media over time. acs.orgresearchgate.net

Environmental Research Applications Excluding Toxicology

Adsorption of Contaminants from Aqueous Solutions

The unique amphiphilic structure of hexadecyltrimethylammonium acetate (B1210297), featuring a long hydrophobic alkyl chain and a positively charged hydrophilic head group, makes it an effective agent for modifying sorbent materials to capture organic pollutants from water.

Naturally occurring clays (B1170129) and zeolites, such as montmorillonite (B579905) and bentonite (B74815), are typically hydrophilic and possess a negative surface charge, which limits their ability to adsorb anionic organic pollutants like many synthetic dyes. atlantis-press.com Modification with cationic surfactants like hexadecyltrimethylammonium acetate transforms their surface properties. The process involves a cation-exchange reaction where the inorganic cations (e.g., Na⁺, Ca²⁺) in the clay's interlayer spaces are replaced by the hexadecyltrimethylammonium cations. atlantis-press.commdpi.com

This modification accomplishes two critical changes:

It converts the clay surface from hydrophilic (water-loving) to organophilic (organic-loving), creating a more favorable environment for the adsorption of nonpolar organic molecules. researchgate.net

It reverses the surface charge, creating a positively charged substrate that can effectively bind anionic dyes through electrostatic attraction. researchgate.net

Research has shown that organoclays modified with surfactants having a hexadecyltrimethylammonium cation exhibit significantly enhanced adsorption capacities for various anionic dyes. For instance, a study using bentonite modified with hexadecyltrimethylammonium bromide (a closely related salt) demonstrated a maximum adsorption capacity of 114.3 mg/g for the anionic dye Orange G. researchgate.net The efficiency of these organoclays is attributed to the dual mechanism of partitioning into the hydrophobic alkyl layer and electrostatic interaction.

Table 1: Adsorption Capacities of Surfactant-Modified Sorbents for Anionic Dyes

| Sorbent Material | Surfactant Modifier | Target Dye | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|---|

| Bentonite | Hexadecyltrimethylammonium bromide (HDTMAB) | Orange G | 114.3 | researchgate.net |

| Montmorillonite | Hexadecyltrimethylammonium bromide (HDTMAB) | Alizarin Red S | 666.6 | researchgate.net |

| Montmorillonite | Hexadecyltrimethylammonium bromide (HDTMAB) | Bromocresol Green | 1250 | researchgate.net |

This table is interactive. You can sort and filter the data.

The organophilic nature of clays modified with hexadecyltrimethylammonium cations is also highly effective for the removal of nonpolar contaminants such as polycyclic aromatic hydrocarbons (PAHs) and BTEX (benzene, toluene, ethylbenzene, and xylene) from aqueous solutions. nih.govnih.gov The primary mechanism for this adsorption is partitioning, where the hydrophobic aromatic compounds move from the aqueous phase into the organic layer created by the surfactant's long alkyl chains on the clay surface. mdpi.com

Studies have demonstrated that this partitioning is significantly enhanced by another mechanism: cation-π interactions. acs.org This is a noncovalent interaction between the positively charged quaternary ammonium (B1175870) headgroup of the surfactant and the electron-rich π-system of the aromatic hydrocarbon rings. This additional interaction leads to a much stronger sorption of PAHs compared to non-aromatic organic compounds that have similar hydrophobicity but lack the π-electron system. acs.org For example, montmorillonite clay modified with hexadecyltrimethylammonium (HDTMA) showed several-fold greater sorption for naphthalene, phenanthrene, and pyrene (B120774) than for chlorinated benzenes of comparable hydrophobicity. acs.org The removal efficiency for various PAHs using modified clays can be exceptionally high, often exceeding 99%. nih.gov

Table 2: Removal Efficiency of Aromatic Hydrocarbons using Modified Clays

| Sorbent Material | Surfactant Modifier | Target Contaminant | Removal Efficiency (%) | Reference |

|---|---|---|---|---|

| Montmorillonite | Octadecyltrimethylamine | 16 PAHs (mixture) | ~100% | mdpi.combohrium.com |

| Montmorillonite | Cetylpyridinium (B1207926) | Benzo[a]pyrene | >99% | nih.gov |

| Bentonite (grafted) | TPODAC* | Anthracene | 91% | researchgate.net |

*TPODAC: (3-trimethoxysilylpropyl) octadecyldimethylammonium chloride

This table is interactive. You can sort and filter the data.

Flocculation and Remediation Strategies for Aquatic Systems

Beyond stationary adsorption applications, surfactant-modified materials are used directly in aquatic systems for remediation, most notably for controlling harmful algal blooms.

Harmful algal blooms (HABs), such as those caused by the cyanobacterium Microcystis aeruginosa, pose a significant threat to aquatic ecosystems. nih.gov A promising mitigation strategy involves dispersing clays modified with cationic surfactants over the bloom. bohrium.comgnest.org Algal cells, like clay particles, typically have a net negative surface charge in natural waters, leading to electrostatic repulsion that keeps them suspended. mdpi.com

By modifying the clay with a cationic surfactant like this compound, the surface charge of the clay particles is reversed to positive. mdpi.com When this modified clay is applied to an algal bloom, several interactions occur:

Charge Neutralization: The positive clay particles are attracted to the negative algal cells, neutralizing the surface charges.

Bridging and Enmeshment: The particles and cells flocculate, forming larger, heavier aggregates. nih.gov

These aggregates rapidly settle out of the water column, effectively removing the algal biomass and improving water clarity. gnest.org This method has proven to be highly efficient, with modified clays achieving removal efficiencies hundreds of times greater than natural, unmodified clays, and at much lower dosage requirements. nih.govbohrium.com

Biodegradation Pathways and Environmental Fate of Quaternary Ammonium Compounds

Studies on the biodegradation of long-chain alkyltrimethylammonium salts have identified specific microbial pathways. A bacterium identified as Pseudomonas sp. (strain B1) has been shown to utilize hexadecyltrimethylammonium chloride as its sole source of carbon and energy. nih.gov This strain is capable of growing on various alkyltrimethylammonium salts (with alkyl chains from C12 to C22) and on potential breakdown intermediates, including hexadecanoate (B85987) and acetate. nih.gov

The metabolic process involves the oxidation of the long alkyl chain, which was confirmed by the stoichiometric formation of trimethylamine (B31210). nih.gov The initial enzymatic attack is carried out by an oxygenase that is dependent on NAD(P)H and O₂. nih.gov Subsequent analysis of cell extracts revealed the presence of enzymes necessary for metabolizing the alkyl chain via the β-oxidation pathway. nih.gov More recent multi-omics studies on the biodegradation of the closely related cetyltrimethylammonium bromide (CTAB) by Pseudomonas spp. have further elucidated these pathways, identifying parallel mono- and di-oxygenation steps and key metabolites such as palmitic acid and trimethylamine N-oxide. researchgate.net The ability of Pseudomonas to utilize acetate as an intermediate suggests a complete mineralization pathway for compounds like this compound.

Advanced Characterization Techniques and Computational Modeling in Hexadecyltrimethylammonium Acetate Research

Spectroscopic Methodologies

Spectroscopy offers a window into the molecular world of HDTMA-Ac, enabling the study of its electronic transitions, functional groups, and interactions at a fundamental level.

UV-Visible Spectroscopy for Reaction Kinetics and Micelle Studies

UV-Visible spectroscopy is a versatile tool for investigating the kinetics of reactions involving HDTMA-Ac and for determining its critical micelle concentration (CMC). The absorption of UV or visible light by molecules provides information about their concentration and chemical environment.

In reaction kinetics, UV-Visible spectroscopy can monitor the change in concentration of a reactant or product over time by tracking the absorbance at a specific wavelength. thermofisher.com This is particularly useful in studying degradation or transformation processes where HDTMA-Ac is a key component. The rate law, rate constant, and reaction order can be determined from the time-dependent absorbance data. thermofisher.comsapub.org For instance, the decomposition of a dye in the presence of a catalyst can be followed, and the effect of varying reactant concentrations on the reaction rate can be systematically studied. sapub.org

The formation of micelles, a key characteristic of surfactants like HDTMA-Ac, can also be effectively studied using UV-Visible spectroscopy. The CMC, the concentration at which micelles begin to form, can be identified by observing changes in the absorbance of a probe molecule in the presence of varying surfactant concentrations. rsc.org As the concentration of HDTMA-Ac increases and surpasses the CMC, the probe molecule partitions into the micellar core, leading to a shift in its absorption spectrum, often a bathochromic (red) and hyperchromic (increased absorbance) effect. rsc.org By plotting the absorbance at a specific wavelength against the surfactant concentration, the CMC can be determined from the inflection point of the resulting curve. rsc.org

Table 1: Applications of UV-Visible Spectroscopy in Surfactant Studies

| Application | Description | Key Findings |

| Reaction Kinetics | Monitoring the change in concentration of reactants or products over time to determine reaction rates and mechanisms. thermofisher.comsapub.org | Enables calculation of rate constants and reaction orders. sapub.org |

| CMC Determination | Identifying the critical micelle concentration by observing spectral changes of a probe molecule with varying surfactant concentration. rsc.org | Characterized by a distinct change in the slope of the absorbance vs. concentration plot. rsc.org |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. ieeesem.com It operates on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at these characteristic frequencies. The resulting spectrum provides a "fingerprint" of the molecule, allowing for the identification of its structural components. ieeesem.com

In the context of HDTMA-Ac, an FTIR spectrum would reveal characteristic peaks corresponding to its various functional groups. The prominent peaks would include the C-H stretching vibrations of the hexadecyl chain, typically observed in the 2850-2960 cm⁻¹ region. acs.org Specifically, asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups can be distinguished. acs.org The quaternary ammonium (B1175870) head group (N⁺(CH₃)₃) would also exhibit characteristic vibrations. The acetate (B1210297) counterion (CH₃COO⁻) would show strong absorption bands corresponding to the asymmetric and symmetric stretching of the carboxylate group.

FTIR is also highly sensitive to the conformation of the alkyl chains in surfactant assemblies. For instance, shifts in the positions of the CH₂ stretching bands can indicate changes in the conformational order, such as the transition from a disordered gauche state to a more ordered all-trans state when the surfactant molecules are closely packed in micelles or adsorbed on a surface. nih.gov This makes FTIR a powerful tool for studying the interlayer configuration of HDTMA when intercalated into materials like clays (B1170129). nih.gov

Table 2: Characteristic FTIR Peaks for Hexadecyltrimethylammonium and Acetate Moieties

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| C-H (Alkyl Chain) | Asymmetric & Symmetric Stretching | 2850 - 2960 |

| C-N⁺ (Quaternary Ammonium) | Asymmetric Stretching | ~1086 |

| C=O (Acetate) | Asymmetric Stretching | ~1550 - 1610 |

| C-O (Acetate) | Symmetric Stretching | ~1400 - 1450 |

Diffraction and Microscopic Analysis

While spectroscopy provides molecular-level information, diffraction and microscopy techniques offer insights into the larger-scale organization and morphology of HDTMA-Ac assemblies.

X-ray Diffraction (XRD) for Interlayer Spacing, Crystallinity, and Mesostructure

X-ray diffraction (XRD) is a powerful technique for determining the crystalline structure and interlayer spacing of materials. When X-rays are directed at a crystalline or semi-crystalline sample, they are diffracted by the planes of atoms, producing a unique diffraction pattern. The angles and intensities of the diffracted beams provide information about the arrangement of atoms and the spacing between crystal layers (d-spacing).

In the study of HDTMA-Ac, particularly when it is used to modify layered materials like clays, XRD is crucial for determining the arrangement of the surfactant molecules within the interlayer spaces. nih.govresearchgate.net The intercalation of the long-chain HDTMA⁺ cations into the clay galleries leads to an expansion of the interlayer spacing, which is directly measurable by XRD as a shift in the diffraction peaks to lower angles. researchgate.net The observed d-spacing can be used to deduce the orientation of the surfactant molecules, whether they form a monolayer, bilayer, or a more complex arrangement with varying degrees of tilt. nih.gov For example, a smaller d-spacing might indicate a monolayer of HDTMA⁺ with the alkyl chains parallel to the clay layers, while a larger d-spacing could suggest a bilayer with the chains tilted or perpendicular to the layers. nih.gov XRD can also provide information about the degree of crystallinity of the material.

Small-Angle X-ray Scattering (SAXS) for Supramolecular Structures

Small-angle X-ray scattering (SAXS) is a technique used to study the structure of materials on a nanoscale, typically in the range of 1 to 100 nanometers. wikipedia.org It is particularly well-suited for investigating the size, shape, and arrangement of nanoparticles, macromolecules, and supramolecular assemblies like micelles in solution. wikipedia.orgnih.gov SAXS works by measuring the elastic scattering of X-rays at very small angles from a sample. wikipedia.org

For HDTMA-Ac in solution, SAXS can provide detailed information about the morphology of the micelles. rsc.org By analyzing the scattering pattern, researchers can determine whether the micelles are spherical, ellipsoidal, or cylindrical, and can also estimate their size and aggregation number. nih.gov SAXS is also sensitive to the interactions between micelles and can be used to study the ordering of micelles at higher concentrations, such as the formation of liquid crystalline phases. rsc.org The technique is advantageous because it allows for the study of samples in their native solution state without the need for crystallization. wikipedia.org

Electron Microscopy (SEM, TEM, HRTEM) for Morphology and Nanostructure Visualization

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Resolution Transmission Electron Microscopy (HRTEM), provide direct visualization of the morphology and nanostructure of materials at high magnifications.

Transmission Electron Microscopy (TEM) provides much higher resolution images than SEM by passing a beam of electrons through an ultrathin sample. TEM can reveal the internal structure of materials, including the size, shape, and distribution of nanoparticles or the layered structure of modified clays. researchgate.net For example, TEM images can directly show the exfoliated and intercalated layers of a clay mineral after modification with HDTMA-Ac.

High-Resolution Transmission Electron Microscopy (HRTEM) offers even greater magnification, allowing for the visualization of the crystalline lattice of a material. This can be used to observe the atomic-scale structure of nanoparticles or the precise arrangement of layers in a modified clay, complementing the information obtained from XRD.